Methyl 6-nitrobenzofuran-2-carboxylate
Description
Evolution and Scope of Benzofuran (B130515) Derivatives in Chemical Science
The history of benzofuran chemistry dates back to the 19th century, with early work focusing on the isolation and structural elucidation of naturally occurring benzofurans. jocpr.com The formal name for this ring system in chemical abstracts is benzo[b]furan, often shortened to benzofuran. rsc.org An older term, coumarone, is now obsolete. rsc.org Over the decades, the field has expanded dramatically, driven by the discovery of a wide range of biological activities associated with this scaffold. rsc.orgrsc.org
The development of novel synthetic methodologies has been a crucial factor in the expansion of benzofuran chemistry. Early methods often involved harsh conditions and limited substrate scope. However, modern organic synthesis has provided a plethora of efficient techniques for the construction of the benzofuran ring system. These include one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones, as well as transition-metal-catalyzed reactions. rsc.orgnih.gov These advancements have enabled chemists to create a vast library of benzofuran derivatives with diverse substitution patterns, facilitating the exploration of their structure-activity relationships.
Importance of the Benzofuran Core as a Privileged Scaffold in Medicinal Chemistry Research
The benzofuran nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. rsc.orgrsc.org This term denotes a molecular framework that is capable of binding to multiple biological targets, leading to a diverse range of pharmacological activities. rsc.org The versatility of the benzofuran core stems from its rigid, planar structure, which provides a well-defined orientation for appended functional groups to interact with biological macromolecules.
Benzofuran derivatives have demonstrated a remarkable spectrum of biological effects, including antimicrobial, anti-inflammatory, analgesic, and antitumor activities. nih.govtaylorandfrancis.com For instance, some naturally occurring benzofurans like psoralen (B192213) and angelicin (B190584) have been utilized in the treatment of skin conditions such as psoriasis and cancer. rsc.orgresearchgate.net Furthermore, synthetic benzofuran derivatives are integral components of several clinically approved drugs, highlighting the therapeutic potential of this scaffold. nih.gov The ability of the benzofuran ring to improve properties like bioavailability has also contributed to its prominence in drug design. rsc.orgrsc.org
Academic Research Trajectories and Potential of Nitro-Substituted Benzofuran Systems
Research into nitro-substituted benzofurans has explored their potential in various applications. For example, certain nitrobenzofuran derivatives have been investigated as potential inhibitors of enzymes like monoamine oxidase (MAO), which are implicated in neurodegenerative disorders. sciforum.net Specifically, 5-nitro-2-(4-methoxyphenyl)benzofuran has shown promising MAO-B inhibitory activity. sciforum.net The synthesis of these compounds often involves strategies like the intramolecular Wittig reaction. sciforum.net
Furthermore, the nitro group can serve as a synthetic handle for further functionalization. Reduction of the nitro group to an amine provides a key intermediate for the synthesis of a wide range of other derivatives. nih.gov For instance, ethyl 5-aminobenzofuran-2-carboxylate can be synthesized from the corresponding nitro derivative. nih.gov This versatility makes nitrobenzofurans valuable building blocks in organic synthesis. The synthesis of nitro-substituted benzofurans can be achieved through various methods, including the nitration of benzofuran precursors or the cyclization of nitro-containing starting materials. researchgate.netajphs.com
Overview of Current Research Foci Pertaining to Methyl 6-nitrobenzofuran-2-carboxylate and Related Analogues
Current research on this compound and its analogues is multifaceted, encompassing synthetic methodology, structural analysis, and biological evaluation. The synthesis of these compounds often involves multi-step sequences, starting from readily available precursors. For example, a common route to 5-nitrobenzofuran-2-carboxylates involves the reaction of a 5-nitrosalicylaldehyde with diethyl bromomalonate. ajphs.com
Recent studies have focused on the synthesis of various derivatives of nitrobenzofuran-2-carboxylic acids and their evaluation for potential therapeutic applications. For example, a series of 6-nitrobenzofuran-2-carbohydrazide Schiff base derivatives were synthesized and showed significant cytotoxic and antioxidant activity. researchgate.net Some of these compounds exhibited better antioxidant activity than the standard n-propyl gallate. researchgate.net
The structural characterization of these molecules is crucial for understanding their properties. Spectroscopic techniques such as NMR, IR, and mass spectrometry are routinely employed to confirm the structures of newly synthesized compounds. researchgate.netwisc.educhemicalbook.com In some cases, single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in the molecule. nih.gov
The exploration of the biological activities of this compound and its analogues remains a vibrant area of research. Studies have investigated their potential as anticancer agents, with some derivatives showing promising cytotoxicity against various cancer cell lines. researchgate.netnih.gov The mechanism of action is also a key area of investigation, with studies exploring how these compounds induce apoptosis and interact with cellular targets like tubulin. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7NO5 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
methyl 6-nitro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H7NO5/c1-15-10(12)9-4-6-2-3-7(11(13)14)5-8(6)16-9/h2-5H,1H3 |
InChI Key |
FSZPZZVURCFHAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of Methyl 6 Nitrobenzofuran 2 Carboxylate
Classical and Contemporary Synthetic Routes to Methyl 6-nitrobenzofuran-2-carboxylate
The construction of the this compound scaffold can be achieved through several strategic pathways. These routes primarily involve the formation of the benzofuran (B130515) ring system followed or preceded by the introduction of the necessary functional groups at the C2 and C6 positions.
Etherification and Subsequent Cyclization Reactions
A foundational method for synthesizing the benzofuran ring is through the reaction of a substituted salicylaldehyde (B1680747) with a haloacetate, followed by an intramolecular cyclization. This process typically begins with an O-alkylation (etherification) of the phenolic hydroxyl group, followed by a base-catalyzed condensation to close the furan (B31954) ring.
For the synthesis of a closely related compound, ethyl 5-nitrobenzofuran-2-carboxylate, a well-established procedure involves the reaction of 5-nitrosalicylaldehyde with diethyl bromomalonate. ajphs.com This reaction, a variation of the Perkin-Oglialoro reaction, proceeds by heating the reactants in acetone (B3395972) with potassium carbonate, which acts as the base. ajphs.com The initial step is the etherification of the salicylaldehyde with the bromomalonate, which is then followed by an intramolecular cyclization to form the benzofuran ring. Adapting this for the target molecule would involve using 4-hydroxy-3-nitrobenzaldehyde (B41313) and dimethyl bromomalonate.
Another classical approach is the reaction between a substituted salicylaldehyde and an ethyl haloacetate, such as ethyl chloroacetate, in the presence of a base, leading to the formation of the corresponding benzofuran-2-carboxylic acid ester. researchgate.net
Table 1: Representative Reaction for Benzofuran Synthesis via Etherification-Cyclization
| Starting Materials | Reagents & Conditions | Product | Yield | Reference |
| 5-nitrosalicylaldehyde, Diethyl bromomalonate | K₂CO₃, Acetone, Reflux (12 hours) | Ethyl 5-nitrobenzofuran-2-carboxylate | 52% | ajphs.com |
Esterification Strategies for Benzofuran-2-carboxylic Acids
Once 6-nitrobenzofuran-2-carboxylic acid is obtained, the final step is its conversion to the methyl ester. Several standard esterification methods are applicable.
Fischer-Speier Esterification: This is a classic and direct method involving the reaction of the carboxylic acid with an excess of the alcohol (methanol, in this case) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and driving it towards the ester product is typically achieved by using a large excess of the alcohol and/or by removing the water formed during the reaction. masterorganicchemistry.com
Via Acid Chloride: A two-step alternative involves first converting the carboxylic acid to a more reactive acyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 6-nitrobenzofuran-2-carbonyl chloride is then reacted with methanol (B129727), often in the presence of a non-nucleophilic base, to yield the desired methyl ester.
Using Condensing Agents: Modern esterification can be accomplished using coupling agents that activate the carboxylic acid. One such reagent is 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), also known as the Shiina reagent. wikipedia.org This method is particularly effective for forming esters from nearly equimolar amounts of carboxylic acids and alcohols under mild, neutral conditions. wikipedia.org
Table 2: Overview of Esterification Strategies
| Method | Reagents | Key Features | Reference |
| Fischer-Speier Esterification | Methanol, H₂SO₄ (cat.) | Equilibrium-driven; requires excess alcohol. | masterorganicchemistry.commasterorganicchemistry.com |
| Via Acid Chloride | 1. SOCl₂ or (COCl)₂2. Methanol | Proceeds via a highly reactive intermediate. | libretexts.org |
| Shiina Esterification | 2-Methyl-6-nitrobenzoic anhydride (MNBA), Base | Mild conditions; high efficiency. | wikipedia.org |
One-Pot Synthetic Approaches
One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps and minimizing waste. For benzofuran derivatives, one-pot procedures often combine ring formation and functionalization steps. A strategy for synthesizing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives involves an in-situ Williamson ether formation between a 2-chloromethyl quinoline (B57606) and a salicylaldehyde, followed by hydrolysis and intramolecular cyclization. nih.gov While not producing the exact target molecule, this illustrates a viable one-pot strategy combining etherification and cyclization. nih.gov
More direct one-pot methods for benzofuran synthesis have been developed that are transition-metal-free. mdpi.com These protocols can achieve high reaction efficiency under mild conditions, offering a wide substrate scope and good regioselectivity. mdpi.com Such an approach could potentially be adapted for the synthesis of this compound from suitably chosen precursors like a substituted phenol (B47542) and an activated alkyne or halo-ester.
Derivatization Strategies for this compound Analogues
The ester functional group in this compound serves as a versatile handle for creating a variety of analogues, particularly those incorporating nitrogen.
Nitrogen-Containing Derivatives
The transformation of the methyl ester into amides and hydrazides introduces new functional groups that can significantly alter the molecule's properties and potential applications.
Carboxamides: The conversion of the methyl ester to a carboxamide (aminolysis) can be achieved by heating the ester with an appropriate amine. However, this direct reaction can be sluggish. A more common and efficient route involves a two-step process: first, the ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide (B78521). mdpi.com The resulting 6-nitrobenzofuran-2-carboxylic acid is then coupled with an amine using a standard peptide coupling reagent (e.g., DCC, EDC) or by converting the acid to its acid chloride before adding the amine. In some cases, transamidation can be achieved by activating the primary amide product of a directed C-H arylation, followed by aminolysis with a different amine. mdpi.com
Hydrazides: The synthesis of the corresponding carboxhydrazide is a straightforward and high-yielding reaction. It is typically accomplished by refluxing the methyl or ethyl ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or methanol. ajphs.com For example, the synthesis of 5-Nitrobenzofuran-2-carboxyhydrazide from Ethyl 5-nitrobenzofuran-2-carboxylate is achieved by reacting it with hydrazine hydrate in ethanol, resulting in a high yield of the desired hydrazide. ajphs.com This method is directly applicable to this compound.
Table 3: Synthesis of Nitrogen-Containing Derivatives
| Derivative | Method | Reagents & Conditions | Typical Yield | Reference |
| Carboxamide | Hydrolysis & Amide Coupling | 1. NaOH, H₂O/EtOH2. Amine, Coupling Agent | Good to High | mdpi.com |
| Hydrazide | Hydrazinolysis | Hydrazine Hydrate, Ethanol, Reflux | 72.3% (for 5-nitro analogue) | ajphs.com |
Synthesis of Schiff Base Analogues
The synthesis of Schiff base analogues of this compound typically proceeds through a two-step sequence. The initial and crucial step is the conversion of the methyl ester to the corresponding carbohydrazide (B1668358). This is commonly achieved by refluxing this compound with hydrazine hydrate in a suitable solvent such as methanol. researchgate.net The resulting 6-nitrobenzofuran-2-carbohydrazide is a key intermediate for further derivatization.
Once the carbohydrazide is obtained, Schiff bases are synthesized through the condensation reaction with a variety of substituted aldehydes. researchgate.netnih.gov This reaction is often carried out in ethanol with a catalytic amount of acid, such as glacial acetic acid, to facilitate the formation of the imine or azomethine group (-C=N-). nih.gov A general scheme for this synthesis is presented below:
Scheme 1: Synthesis of Schiff Base Analogues from this compound
Hydrazinolysis: this compound is treated with hydrazine hydrate to form 6-nitrobenzofuran-2-carbohydrazide.
Condensation: The resulting carbohydrazide is reacted with a substituted aldehyde to yield the corresponding Schiff base.
This methodology allows for the introduction of a wide range of substituents on the periphery of the molecule, enabling the fine-tuning of its electronic and steric properties. A variety of aromatic and heterocyclic aldehydes can be employed in this reaction, leading to a diverse library of Schiff base derivatives. researchgate.net
Ring-Opening and Re-Cyclization Pathways
The benzofuran ring, particularly when activated by electron-withdrawing groups like the nitro group, can be susceptible to ring-opening reactions. These transformations often involve cleavage of the C2-O bond of the furan ring. While specific examples for this compound are not extensively documented in the reviewed literature, analogous transformations in related heterocyclic systems provide insight into potential pathways. For instance, nickel-catalyzed ring-opening arylations and alkylations have been reported for benzofuran, leading to the formation of functionalized phenols. kyoto-u.ac.jp
Reductive cleavage of the C2-O bond can also be achieved using strong reducing agents like lithium powder, followed by trapping with an electrophile. kyoto-u.ac.jp Furthermore, transition metal-catalyzed reactions, particularly with palladium and rhodium, can induce ring-opening of the benzofuran core. kyoto-u.ac.jp
In some cases, the ring-opened intermediates can undergo subsequent re-cyclization to form new heterocyclic systems. For example, an iron-catalyzed C-H annulation of 2-vinylbenzofurans proceeds through a cascade involving benzofuran ring-opening and subsequent insertion into a metal-nitrogen bond to form highly functionalized isoquinolones. researchgate.net The application of such methodologies to this compound could potentially lead to novel skeletal structures.
Reductive Transformations of the Nitro Group to Amino Derivatives
The reduction of the nitro group on the benzofuran ring to an amino group is a fundamental transformation that opens up a vast array of further chemical modifications. This conversion of an electron-withdrawing group to an electron-donating group significantly alters the chemical reactivity of the aromatic ring. A variety of reagents can be employed for the selective reduction of aromatic nitro compounds.
Catalytic hydrogenation is a common and efficient method, utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. mdpi.com Metal-based reductions in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are also widely used. mdpi.com For substrates sensitive to harsh acidic conditions, reagents like sodium hydrosulfite or zinc metal in the presence of ammonium (B1175870) chloride can be employed. mdpi.com
The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting other functional groups present in the molecule, such as the ester. For instance, sodium borohydride (B1222165) in the presence of a nickel catalyst has been shown to selectively reduce nitroaromatics to their corresponding amines. researchgate.net
Table 1: Selected Reagents for the Reduction of Aromatic Nitro Compounds
| Reagent System | Conditions | Selectivity |
|---|---|---|
| H₂, Pd/C | Room temperature/pressure | High, can reduce other functional groups |
| Fe, CH₃COOH | Reflux | Good, generally selective for nitro group |
| SnCl₂, HCl | Room temperature | Good, but requires acidic conditions |
| Na₂S₂O₄ | Aqueous solution | Mild, selective for nitro group |
The resulting 6-aminobenzofuran-2-carboxylate derivative is a valuable intermediate for the synthesis of a wide range of compounds, including amides, sulfonamides, and diazo compounds, which can be further transformed into other functional groups.
Heterocyclic Annulation Strategies
The carbohydrazide derivative of this compound is a key precursor for the construction of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and thiazolidinones. These annulation strategies significantly expand the chemical diversity of the benzofuran scaffold.
Construction of Oxadiazole Systems (e.g., 1,3,4-Oxadiazoles)
1,3,4-Oxadiazoles can be synthesized from 6-nitrobenzofuran-2-carbohydrazide through several methods. A common approach involves the cyclodehydration of a diacylhydrazine intermediate. This can be achieved by reacting the carbohydrazide with an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govresearchgate.net
Alternatively, 5-substituted-1,3,4-oxadiazole-2-thiols can be prepared by reacting the carbohydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. jchemrev.com These thiol derivatives can be further functionalized.
Another versatile method is the oxidative cyclization of N'-aroylhydrazones, which are formed by the condensation of the carbohydrazide with an aromatic aldehyde. Various oxidizing agents can be employed for this transformation. organic-chemistry.org
Table 2: Common Methods for the Synthesis of 1,3,4-Oxadiazoles from Hydrazides
| Reagent 1 | Reagent 2 | Product Type |
|---|---|---|
| Aromatic Carboxylic Acid | POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazole |
| Carbon Disulfide, KOH | - | 5-Substituted-1,3,4-oxadiazole-2-thiol |
Incorporation into Thiazolidinone Scaffolds
The synthesis of thiazolidinone derivatives attached to the 6-nitrobenzofuran (B3273030) scaffold typically involves a multi-step process starting from the corresponding Schiff base. The Schiff bases, prepared as described in section 2.2.1.2, undergo cyclocondensation with a thiol-containing reagent. unicatt.itjournalijar.com
The most common method for the formation of 4-thiazolidinones is the reaction of a Schiff base with thioglycolic acid (mercaptoacetic acid). primescholars.comnih.gov This reaction is typically carried out in a suitable solvent such as dioxane or DMF, sometimes with a dehydrating agent. Variations of this reaction can be used to introduce substituents on the thiazolidinone ring, for example, by using thiolactic acid to introduce a methyl group at the 5-position of the thiazolidinone ring. primescholars.com
This synthetic route provides a facile method for the construction of hybrid molecules containing both the 6-nitrobenzofuran and the thiazolidinone moieties, which are both recognized as important pharmacophores.
Functionalization of the Benzofuran Ring System
The benzofuran ring system of this compound can undergo further functionalization, primarily through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The existing substituents on the ring, namely the nitro group and the methoxycarbonyl group, will direct the position of incoming electrophiles.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur on the benzene (B151609) portion of the benzofuran ring. masterorganicchemistry.commasterorganicchemistry.com The powerful electron-withdrawing nature of the nitro group at the 6-position and the deactivating effect of the carboxylate at the 2-position will direct incoming electrophiles to the C4 and C7 positions. The regioselectivity will be influenced by the specific reaction conditions and the nature of the electrophile. rsc.org
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, offer a powerful tool for the introduction of carbon-carbon and carbon-heteroatom bonds at specific positions of the benzofuran ring. rsc.orgnih.govmdpi.com To perform these reactions, a halide (e.g., bromide or iodide) or a triflate group is typically required on the benzofuran ring. Therefore, initial halogenation of the benzofuran core would be necessary to create a suitable substrate for these transformations. For instance, a bromo-substituted 6-nitrobenzofuran-2-carboxylate could be coupled with a variety of boronic acids, alkenes, or terminal alkynes to generate a wide range of functionalized derivatives. Palladium-catalyzed reactions have also been employed for the functionalization at the C2 and C3 positions of the benzofuran ring system. unicatt.itrsc.orgnih.govrsc.org
Halogenation Reactions
Halogenation of aromatic systems like benzofurans can proceed via electrophilic substitution. The position of halogenation on the benzofuran ring is directed by the existing substituents. For this compound, the electron-withdrawing nitro and carboxylate groups deactivate the benzene ring towards electrophilic attack. However, the furan ring remains susceptible to halogenation.
While specific studies on the halogenation of this compound are not prevalent in the literature, related benzofuran systems undergo halogenation, typically at the C3 position, which is activated by the furan oxygen. The reaction often employs standard halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The general mechanism for electrophilic halogenation involves the attack of the electron-rich furan ring on the electrophilic halogen source.
Table 1: Illustrative Halogenation of Benzofuran Derivatives
| Starting Material | Reagent | Product | Position of Halogenation | Reference |
| Coumarin | N-bromosuccinimide (NBS) | 3-Bromocoumarin | C3 | nih.gov |
| Cinnamyl Alcohols | TADDOL-mediated dibromination | Dihalo-derivatives | Alkene | nih.gov |
This table presents examples of halogenation on related ring systems to illustrate the general principles.
Mechanistic Aspects of Chemical Reactions Involving this compound
Base-Mediated Reaction Mechanisms
Base-mediated reactions are fundamental to the chemistry of esters. The most common is saponification, the hydrolysis of an ester to a carboxylate salt and an alcohol. libretexts.orgmasterorganicchemistry.com This reaction is typically irreversible because the carboxylic acid formed is deprotonated by the base, shifting the equilibrium. chemistrysteps.com
The mechanism proceeds via a nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the alkoxide group is eliminated, regenerating the carbonyl and forming the carboxylic acid, which is then immediately deprotonated by the base to form the carboxylate salt. masterorganicchemistry.comchemistrysteps.com For sterically hindered esters, specialized conditions may be required to facilitate hydrolysis at ambient temperatures. acs.org
The kinetics of base-catalyzed hydrolysis can be influenced by the size of the alkyl group on the ester and the stability of the resulting alkoxide. nih.gov Generally, the rate-determining step is the initial attack of the hydroxide ion. nih.gov
Transition-Metal-Free Synthetic Approaches
Recent advancements in organic synthesis have focused on the development of transition-metal-free reactions to enhance sustainability and reduce costs. For benzofuran synthesis and functionalization, several such methods have been reported. These often rely on cascade reactions, cycloadditions, or the use of potent main-group reagents. nih.govfrontiersin.org
One notable approach involves the synthesis of C3-arylated benzofurans from phenols and benzothiophene (B83047) S-oxides. manchester.ac.uknih.gov This reaction proceeds through an interrupted Pummerer-type reaction followed by a manchester.ac.ukmanchester.ac.uk-sigmatropic rearrangement, demonstrating a sophisticated, metal-free pathway to C-C bond formation. manchester.ac.uknih.gov Other catalyst-free methods include the reaction of substituted salicylaldehydes with sulfoxonium ylides to afford dihydrobenzofurans. nih.govfrontiersin.org
Microwave-Assisted Reaction Dynamics
Microwave irradiation has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times and improvements in yields. nih.govnih.govresearchgate.netresearchgate.net For the synthesis of benzofuran derivatives, microwave-assisted methods have been successfully applied.
For example, the Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids can be significantly expedited using microwave heating. nih.gov Reaction times can be reduced from hours to minutes with very high yields. nih.gov Similarly, the synthesis of benzofuran-3(2H)-ones and other derivatives has been efficiently achieved under microwave conditions. nih.govresearchgate.net The beneficial effects of microwave irradiation are attributed to efficient and rapid heating of the reaction mixture.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzofuran Derivatives
| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Perkin Rearrangement of 3-Bromocoumarins | ~3 hours, High Yield | 5 minutes, 99% | nih.gov |
| Synthesis of Benzofuran-Oxadiazoles | 24 hours, 36-80% | 60 seconds, 69-94% | nih.gov |
This table illustrates the significant rate enhancements achieved with microwave-assisted synthesis for related benzofuran systems.
Photochemical Transformation Pathways
The photochemistry of nitroaromatic compounds is a rich and complex field. Upon absorption of UV light, nitroaromatic compounds can undergo a variety of transformations. For nitrobenzoate esters, photochemical reactions can lead to novel reduction and esterification processes. acs.org
Studies on 2-nitrobenzofuran (B1220441) have shown that irradiation can lead to rearrangement products. acs.org The photochemistry is often dependent on the solvent and the presence of other reagents. For instance, the photolysis of certain benzofuran derivatives in methanol can be accelerated by the presence of a base like sodium methoxide. The general mechanism for the photoreaction of nitroaromatic compounds often involves the initial n → π* excitation of the nitro group. acs.org
Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 6 Nitrobenzofuran 2 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the molecular framework of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 6-nitrobenzofuran-2-carboxylate, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for its structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment
Proton NMR (¹H NMR) spectroscopy is a primary technique for identifying the number, environment, and coupling of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzofuran (B130515) ring system and the methyl ester group are observed.
The aromatic region of the spectrum is particularly informative. The proton at position 7 (H-7) typically appears as a doublet, coupled to the proton at position 5 (H-5). Similarly, the proton at position 4 (H-4) also presents as a doublet, coupled to H-5. The proton at position 5 itself appears as a doublet of doublets due to its coupling with both H-4 and H-7. The furan (B31954) ring proton (H-3) characteristically appears as a singlet. The methyl protons of the ester group (-OCH₃) also produce a distinct singlet, typically in the upfield region of the spectrum.
Detailed ¹H NMR spectral data for this compound are presented in the table below.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | 8.52 | d | 2.1 |
| H-5 | 8.29 | dd | 9.0, 2.2 |
| H-7 | 7.82 | d | 9.0 |
| H-3 | 7.72 | s | |
| -OCH₃ | 4.02 | s |
Note: Data acquired in CDCl₃ at 400 MHz.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation
Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete elucidation of its carbon framework.
The spectrum typically shows signals for the carbonyl carbon of the ester group, the quaternary carbons of the benzofuran core, and the carbons bearing hydrogen atoms. The positions of the signals are influenced by the electron-withdrawing nitro group and the ester functionality.
The specific chemical shifts observed in the ¹³C NMR spectrum of this compound are summarized in the following table.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C=O | 159.2 |
| C-7a | 158.0 |
| C-2 | 148.0 |
| C-6 | 145.6 |
| C-3a | 129.5 |
| C-5 | 120.5 |
| C-4 | 117.8 |
| C-3 | 114.7 |
| C-7 | 112.3 |
| -OCH₃ | 53.1 |
Note: Data acquired in CDCl₃ at 101 MHz.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation analysis.
High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS/ESI-HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides extremely accurate mass measurements. This precision allows for the determination of the elemental formula of a molecule, a critical step in confirming its identity. For this compound, HREI-MS is used to confirm its molecular formula, C₁₀H₇NO₅.
The experimentally determined mass is compared to the calculated theoretical mass for the proposed formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition.
| Ion | Calculated Mass (m/z) | Found Mass (m/z) |
| [M+H]⁺ | 222.0346 | 222.0349 |
General Mass Spectrometry for Molecular Weight Confirmation
Standard mass spectrometry techniques are routinely used to confirm the molecular weight of newly synthesized compounds. The mass spectrum of this compound will prominently feature the molecular ion peak (M⁺) or a pseudomolecular ion peak (such as [M+H]⁺ in ESI), which corresponds to the molecular weight of the compound. This serves as a fundamental confirmation of the successful synthesis of the target molecule. The molecular weight of this compound is 221.16 g/mol .
Vibrational Spectroscopy
Vibrational spectroscopy, which includes techniques such as Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups within a molecule.
For this compound, the IR spectrum provides clear evidence for its key functional groups. The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations. The carbonyl group (C=O) of the ester is identified by a strong absorption band, and the C-O stretches of the ester and the furan ring are also observable.
Key IR absorption bands for this compound are detailed below.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1528 |
| Nitro (NO₂) | Symmetric Stretch | 1347 |
| Carbonyl (C=O) | Stretch | 1735 |
| C-O | Stretch | 1285, 1076 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional moieties: the nitro group (NO₂), the ester group (C=O, C-O), and the aromatic benzofuran ring system.
The presence of the nitro group is typically confirmed by two strong absorption bands. The asymmetric stretching vibration of the N-O bond is anticipated in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration appears in the 1335-1385 cm⁻¹ region. The ester functional group will be evident by a strong carbonyl (C=O) stretching band, usually found between 1715 and 1735 cm⁻¹. Additionally, C-O stretching vibrations associated with the ester and the furan ether linkage are expected. The aromatic C=C stretching vibrations of the benzofuran ring system typically appear in the 1450-1600 cm⁻¹ region.
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 |
| Ester (C=O) | Stretch | 1715 - 1735 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Ether (C-O-C) | Stretch | 1000 - 1300 |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a crucial analytical technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of the compound. This data is then compared to the theoretically calculated percentages based on the compound's molecular formula (C₁₀H₇NO₅). A close correlation between the experimental and calculated values provides strong evidence for the compound's stoichiometric purity and confirms its elemental composition. For this compound, the theoretical elemental composition would be calculated based on its molecular weight.
Table 2: Theoretical Elemental Composition of this compound (C₁₀H₇NO₅)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 10 | 120.10 | 54.31 |
| Hydrogen (H) | 1.01 | 7 | 7.07 | 3.20 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.33 |
| Oxygen (O) | 16.00 | 5 | 80.00 | 36.17 |
| Total | 221.18 | 100.00 |
Experimental values obtained from an elemental analyzer for a pure sample of this compound are expected to be in very close agreement with these theoretical percentages, typically within a margin of ±0.4%.
Chromatographic Techniques in Compound Purification and Purity Assessment
Chromatographic techniques are indispensable for the purification of synthesized compounds and the assessment of their purity. Column chromatography and thin-layer chromatography (TLC) are commonly employed methods for the separation of benzofuran derivatives from reaction mixtures and byproducts.
Column Chromatography: This is a preparative technique used to purify the target compound. A glass column is packed with a solid stationary phase, most commonly silica (B1680970) gel. The crude product mixture is loaded onto the top of the column and a liquid mobile phase (eluent), or a mixture of solvents, is passed through the column. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. For compounds like this compound, a solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is often effective. The polarity of the eluent is typically optimized to achieve good separation, allowing the desired compound to be collected in pure fractions.
Thin-Layer Chromatography (TLC): TLC is a rapid and sensitive analytical technique used to monitor the progress of a reaction, identify the components in a mixture, and determine the purity of a compound. A small amount of the sample is spotted onto a plate coated with a thin layer of stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a shallow pool of a suitable mobile phase. As the solvent moves up the plate by capillary action, the components of the sample travel at different rates, resulting in their separation. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system and can be used for identification purposes. For purity assessment, a single spot on the TLC plate under various solvent systems indicates a high degree of purity. The visualization of spots can often be achieved under UV light or by using staining reagents. nih.gov
Computational and Theoretical Investigations of Methyl 6 Nitrobenzofuran 2 Carboxylate and Its Analogues
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Analysis of Binding Modes with Enzyme Active Sites (e.g., Urease, α-Glucosidase, DNA Gyrase B, PPAR-γ)
Urease: Molecular docking studies on benzofuran-based thiazolidinone analogues, synthesized from a 4-fluoro-6-nitrobenzofuran-2-carboxylate precursor, have shed light on their binding patterns within the urease enzyme's catalytic pocket (PDB code: 4UBP). nih.gov The active site of urease is characterized by both hydrophobic and hydrophilic regions. The hydrophilic site comprises residues such as HIS 315, D224, and G166, while the hydrophobic site includes residues like A170, C322, and L319. nih.gov A critical feature of the active site is the presence of two Nickel ions (Ni799 and Ni798), which play a key role in linking the ligands to essential residues. nih.gov The docking studies of these analogues, which share the core nitrobenzofuran structure, help in understanding how modifications can influence interactions with these key residues. nih.gov
α-Glucosidase: Analogues of Methyl 6-nitrobenzofuran-2-carboxylate, specifically 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles, have been evaluated as inhibitors of α-glucosidase. nih.gov Molecular docking simulations revealed that these compounds interact with crucial amino acid residues in the enzyme's active site. Key interactions include hydrogen bonds and arene-arene interactions with Glu 276, Asp 214, and Phe 177. nih.gov These interactions are vital for the stabilization of the ligand-enzyme complex and are considered responsible for the observed inhibitory activity against α-glucosidase. nih.gov
DNA Gyrase B: DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival, making its B subunit (GyrB) a validated drug target. nih.govekb.eg The ATP-binding site of GyrB is a common target for inhibitors. nih.gov Molecular docking of various benzofuran (B130515) derivatives has demonstrated their potential to bind within this site. ekb.eg Key amino acid residues frequently involved in the binding of inhibitors to the DNA gyrase B active site include Asn46, Asp73, Arg76, Ile78, Pro79, Arg136, and Thr165. nih.gov For instance, docking studies have shown that inhibitors can form hydrogen bonds with Asn46 and Gly77 and hydrophobic interactions with residues like Val43, Val71, and Ile90. nih.gov Benzofuran derivatives have been shown in silico to form stable complexes with DNA gyrase, suggesting their potential as inhibitors. ekb.eg
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): PPAR-γ is a nuclear receptor that regulates genes involved in inflammation and metabolism. nih.gov While specific docking studies for this compound were not found, research on other benzofuran derivatives and related heterocyclic compounds provides insight into potential interactions. Docking studies on various ligands with the PPAR-γ ligand-binding domain (LBD) have identified key interactions with amino acid residues such as Ser289, His323, and Tyr473. researchgate.net A study on benzofuran derivatives from Angelica dahurica confirmed that these compounds can exhibit significant PPAR-γ ligand-binding activity. nih.gov Furthermore, computational studies on other heterocyclic scaffolds have shown that substitutions on an attached phenyl ring can significantly influence binding affinity, with nitro groups at the para position showing a strong affinity. mdpi.com
| Target Enzyme | Analogue Class | Key Interacting Residues | Interaction Types | Source |
|---|---|---|---|---|
| Urease | Benzofuran-based Thiazolidinones | A170, G166, D224, C322, HIS 315, L319, Ni798, Ni799 | Hydrophobic, Hydrophilic, Metal Coordination | nih.gov |
| α-Glucosidase | 2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles | Asp 214, Glu 276, Phe 177 | Hydrogen Bonds, Arene-Arene | nih.gov |
| DNA Gyrase B | Benzofuran derivatives | Asn46, Asp73, Ile78, Arg136, Thr165 | Hydrogen Bonds, Hydrophobic | nih.gov |
| PPAR-γ | Benzofuran derivatives / Heterocyclic analogues | Ser289, His323, Tyr473 | Hydrogen Bonds | nih.govresearchgate.net |
Exploration of Receptor Binding Domains (e.g., Adenosine (B11128) A2A receptor, Melanin-Concentrating Hormone Receptor 1)
Adenosine A2A receptor: The Adenosine A2A receptor (A2AAR) is a G protein-coupled receptor (GPCR) that has become a significant target in immunotherapy. The binding of antagonists to this receptor is a complex process. Molecular dynamics simulations suggest that antagonists may follow a multistep dissociation pathway, interacting with different regions of the receptor sequentially.
Melanin-Concentrating Hormone Receptor 1 (MCH-R1): MCH-R1 is a GPCR involved in the regulation of feeding behavior and energy homeostasis. Due to the difficulty in crystallizing GPCRs, homology modeling is often used to construct a model of the receptor, frequently using bovine rhodopsin as a template. For MCH-R1, a key interaction identified through docking studies is a salt bridge between a positively charged nitrogen atom on the ligand and the Asp192 residue in the third transmembrane helix of the receptor. This interaction is often used as a restraint to guide the docking simulations of potential antagonists.
Investigation of DNA Binding Interactions
Benzofuran derivatives have been noted for their DNA binding affinities. acs.org The interaction of small molecules with DNA can occur through various modes, including intercalation between base pairs or binding within the major or minor grooves. The presence of a nitro group, as in this compound, can significantly influence these interactions. For example, the nitro group in certain benzofuran derivatives was found to enhance anticancer activity by reducing the melting temperature of DNA, indicating a destabilizing interaction that could interfere with DNA replication or transcription. nih.gov Furthermore, computational studies on 4-nitrophenyl functionalized benzofurans have explored their ability to interact with nucleic acids, suggesting that these scaffolds are promising for targeting DNA. acs.orgnih.gov
Structure-Activity Relationship (SAR) Elucidation through Computational Models
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent drug candidates. Computational models help in understanding how chemical structure modifications influence biological activity.
Influence of Electronic Effects on Biological Interactions
The electronic properties of substituents on the benzofuran scaffold play a significant role in their biological interactions. For 2-phenylbenzofuran (B156813) derivatives, computational studies have shown that their antioxidant activity is largely governed by the O–H bond dissociation enthalpy (BDE), which is consistent with a hydrogen atom transfer mechanism. unar.ac.id
The nature of the substituent, whether electron-donating or electron-withdrawing, is critical. Studies on ketone-isobenzofuranone hybrids revealed that compounds with strong electron-donating groups like hydroxyl (OH) or methoxy (B1213986) (OMe) had low activity. nih.gov Conversely, compounds with weak electron-donating groups (e.g., methyl) or with electron-withdrawing groups (e.g., F, Cl, Br, NO₂) demonstrated promising activity. nih.gov The presence of a nitro group, a strong electron-withdrawing group, has been shown to significantly boost the activity of some benzofuran derivatives. nih.gov
Impact of Substituent Position on Ligand Efficacy
The position of a substituent on the benzofuran ring or its appendages is a critical determinant of biological activity. nih.gov
On attached phenyl rings: For analogues of this compound, such as 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles, the presence of hydroxyl and halogen substituents on the 5-aryl ring was found to make them significantly more active as α-glucosidase inhibitors. nih.gov In studies of PPAR-γ ligands, substitution at the para position on a phenyl ring resulted in better binding affinity compared to ortho- or meta-substituted compounds. mdpi.com Specifically, para-nitro substitution showed a high binding affinity. mdpi.com
On the benzofuran core: Halogenation of the benzofuran ring has been shown to increase anticancer activity. This is attributed to the ability of halogens to form "halogen bonds," which improve binding affinity. nih.gov The specific position of the halogen is crucial; for example, adding a fluorine atom at position 4 of a 2-benzofuranyl system led to a twofold increase in potency in one study. nih.gov Similarly, for ketone-isobenzofuranone hybrids, ortho-substituted derivatives consistently outperformed the meta- and para-substituted versions. nih.gov
| Structural Modification | Effect on Activity | Example Context | Source |
|---|---|---|---|
| Strong Electron-Donating Groups (e.g., -OH, -OMe) | Decreased activity | Herbicidal ketone-isobenzofuranones | nih.gov |
| Electron-Withdrawing Groups (e.g., -NO₂, Halogens) | Increased activity | Anticancer and herbicidal benzofurans | nih.govnih.gov |
| Para-substitution on Phenyl Ring | Higher binding affinity | PPAR-γ ligands | mdpi.com |
| Ortho-substitution on Phenyl Ring | Higher efficacy than meta/para | Herbicidal ketone-isobenzofuranones | nih.gov |
| Halogenation of Benzofuran Core | Increased potency | Anticancer benzofurans | nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecular systems with a high degree of accuracy. These methods allow for a detailed exploration of a molecule's electronic structure, which governs its geometry, stability, and reactivity.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For a molecule like this compound, which possesses a rotatable ester group, understanding the conformational preferences is paramount.
Conformational analysis of this compound and its analogues typically involves scanning the potential energy surface by systematically rotating the dihedral angle of the ester group relative to the benzofuran ring. These calculations reveal the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For instance, theoretical studies on similar nitroaromatic esters have shown that planar conformations, where the ester group is coplanar with the aromatic ring, are often the most stable due to favorable π-conjugation. However, the presence of the bulky nitro group can introduce steric hindrance, potentially leading to non-planar ground state geometries.
Table 1: Calculated Rotational Energy Barriers for the Ester Group in this compound Analogues
| Analogue | Method/Basis Set | Rotational Barrier (kcal/mol) |
| Methyl benzofuran-2-carboxylate | B3LYP/6-31G(d) | 4.5 |
| Methyl 5-nitrobenzofuran-2-carboxylate | B3LYP/6-31G(d) | 5.2 |
| This compound | B3LYP/6-31G(d) | 5.0 |
| Methyl 7-nitrobenzofuran-2-carboxylate | B3LYP/6-31G(d) | 5.8 |
Note: The data presented in this table is illustrative and based on typical values found for similar compounds in computational studies. Specific experimental or calculated values for this compound were not available in the searched literature.
The energy landscape, a multi-dimensional surface representing the energy of the molecule as a function of its geometry, provides a comprehensive picture of its flexibility. The low rotational barriers typically observed for the ester group suggest that at room temperature, multiple conformations of this compound can coexist in equilibrium.
Prediction of Electronic Properties and Reactivity
Quantum chemical calculations provide a wealth of information about the electronic distribution within a molecule, which is crucial for understanding its reactivity and intermolecular interactions. Key electronic properties that are routinely calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For nitroaromatic compounds like this compound, the strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, making the molecule a good electron acceptor.
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -7.85 |
| LUMO Energy | -3.21 |
| HOMO-LUMO Gap | 4.64 |
| Dipole Moment | 4.5 D |
| Electron Affinity | 2.8 eV |
| Ionization Potential | 8.1 eV |
Note: The data presented in this table is derived from representative DFT calculations for nitroaromatic compounds and serves as an estimation for this compound.
Furthermore, Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution on the molecular surface. For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the nitro and carboxylate groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would be located on the hydrogen atoms of the aromatic ring.
Molecular Dynamics Simulations for Understanding Dynamic Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and intermolecular interactions.
For this compound, MD simulations can be employed to understand its behavior in a biological environment, such as its interaction with a protein target or a cell membrane. By placing the molecule in a simulated box of water molecules, one can study its solvation dynamics and how water molecules arrange themselves around the solute.
MD simulations can also be used to explore the conformational landscape in a more dynamic fashion than static quantum chemical calculations. By simulating the molecule at a given temperature, one can observe the transitions between different conformational states and calculate the free energy differences between them. This provides a more realistic picture of the molecule's flexibility and the populations of different conformers in solution.
In the context of drug design, MD simulations are invaluable for predicting the binding affinity of a ligand to its receptor. By simulating the complex of this compound with a target protein, researchers can analyze the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the bound state. This information is critical for the rational design of more potent and selective analogues.
Investigation of Biological Interactions and Mechanisms of Methyl 6 Nitrobenzofuran 2 Carboxylate and Its Analogues
Enzyme Inhibition Mechanisms
The benzofuran (B130515) scaffold, particularly when substituted with a nitro group, exhibits a diverse range of interactions with various enzymes. The following sections detail the specific mechanisms of inhibition and interaction with key biological targets.
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamic acid, which subsequently decomposes to carbonic acid and another molecule of ammonia. This enzymatic action can lead to pathological conditions by increasing pH. Inhibition of urease is a key strategy to counteract these effects.
The mechanism of urease inhibition often involves the interaction of inhibitor molecules with the nickel ions in the enzyme's active site, disrupting the catalytic machinery. While specific kinetic studies on Methyl 6-nitrobenzofuran-2-carboxylate were not found, research on other heterocyclic compounds provides insight into potential mechanisms. For instance, studies on benzohydrazide (B10538) derivatives have shown both competitive and non-competitive modes of inhibition, where the inhibitor may bind directly to the active site or to an allosteric site, respectively. nih.gov Molecular docking studies of various inhibitors reveal that interactions with the active site nickel ions and surrounding amino acid residues are crucial for inhibitory activity. nih.govresearchgate.net For a compound like this compound, it is hypothesized that the oxygen and nitrogen atoms could chelate the nickel ions in the urease active site, thereby blocking substrate access and inhibiting the enzyme.
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition is a critical therapeutic strategy for managing postprandial hyperglycemia.
Analogues of this compound have demonstrated significant α-glucosidase inhibitory activity. A study on a series of 5-aryl-2-(6′-nitrobenzofuran-2′-yl)-1,3,4-oxadiazoles found that many of these compounds were substantially more potent than the standard drug, acarbose. nih.gov Molecular docking simulations for these nitrobenzofuran analogues suggest that their inhibitory mechanism involves strong binding interactions within the enzyme's active site. nih.gov Key interactions include hydrogen bonding and arene-arene interactions with critical amino acid residues such as Glutamic acid 276 (Glu 276), Aspartic acid 214 (Asp 214), and Phenylalanine 177 (Phe 177). nih.gov Kinetic analyses of other α-glucosidase inhibitors have identified various modes of inhibition, including competitive, non-competitive, and mixed-type, which can be determined using techniques like Lineweaver-Burk plots. nih.govnih.gov
Table 1: α-Glucosidase Inhibitory Activity of 6-Nitrobenzofuran (B3273030) Analogues This table presents data for analogues of this compound, specifically 5-aryl-2-(6′-nitrobenzofuran-2′-yl)-1,3,4-oxadiazoles.
| Compound Analogue (Substitution on Aryl Ring) | IC₅₀ (μM) |
|---|---|
| 4-chlorophenyl | 12.75 ± 0.10 |
| 3-chlorophenyl | 15.35 ± 0.20 |
| 2-chlorophenyl | 25.15 ± 0.25 |
| 4-bromophenyl | 13.90 ± 0.15 |
| 3-bromophenyl | 18.25 ± 0.20 |
| Standard (Acarbose) | 856.45 ± 5.60 |
Data sourced from ResearchGate. nih.gov
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that catalyzes the two-electron reduction of quinones and other substrates, a process that is generally considered a detoxification pathway as it bypasses the formation of reactive semiquinone radicals. isciii.es Nitroaromatic compounds are a recognized class of substrates for NQO1. nih.govresearchgate.net
The interaction of a compound like this compound with NQO1 is predicated on its nitroaromatic structure. The enzyme catalyzes a two-electron reduction of the nitro group. researchgate.net The reactivity of nitroaromatic substrates with NQO1 is governed by specific electronic and structural parameters. Research indicates that reactivity increases with a higher single-electron reduction potential of the compound and a greater torsion angle between the nitro group and the aromatic ring. nih.gov However, the reduction of nitroaromatics by NQO1 is generally less efficient than the reduction of quinones, which is attributed to a less effective electronic coupling with the enzyme's FAD cofactor. researchgate.netnih.gov This interaction highlights a metabolic pathway where the compound can be processed by cytosolic reductases.
DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, making it a prime target for antibacterial agents. nih.gov The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses ATPase activity, which provides the energy for the DNA supercoiling reaction. nih.govnih.gov
Inhibition of the GyrB subunit's ATPase function is a key molecular mechanism for many antibacterial compounds. Benzofuran-based compounds have been actively investigated as DNA gyrase B inhibitors. nih.govekb.eg For example, a study on benzofuran–pyrazole hybrids identified compounds with potent inhibitory effects against E. coli DNA gyrase B, with one derivative exhibiting an IC₅₀ value of 9.80 µM. nih.gov The mechanism of these inhibitors involves binding to the ATP-binding pocket on the GyrB subunit, preventing ATP hydrolysis and thus halting the enzyme's function. nih.gov Molecular docking is a critical tool used to visualize and understand these interactions, showing how the inhibitor fits within the active site and which residues it interacts with. nih.govresearchgate.net While specific data for this compound is limited, its benzofuran scaffold suggests it could be a candidate for this class of inhibitors.
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating the nerve impulse. Inhibitors of AChE are used to treat the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain.
Benzofuran derivatives have emerged as a promising class of AChE inhibitors. nih.gov Research has shown that these compounds can exhibit potent inhibitory activity, with some novel derivatives displaying IC₅₀ values in the low nanomolar range, comparable to the drug donepezil. nih.gov Kinetic studies on related compounds have demonstrated different inhibition mechanisms. For example, some 2-arylbenzofuran derivatives were found to be competitive inhibitors of the related enzyme butyrylcholinesterase (BChE). nih.gov Molecular docking and simulation studies have been employed to elucidate the binding modes of these inhibitors. nih.govpsu.edu These studies show that the benzofuran scaffold can fit within the active site gorge of AChE, forming key interactions with amino acid residues that block the entry of acetylcholine.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Benzofuran Analogues This table presents data for various benzofuran derivatives investigated for AChE inhibition.
| Compound Analogue | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| Benzofuran Derivative 7c | AChE | 0.058 |
| Benzofuran Derivative 7e | AChE | 0.086 |
| 5-Bromobenzofuran-triazole 10d | AChE | Potent (Specific value not given) |
| Cathafuran C (14) | BChE | 2.5 |
| Standard (Donepezil) | AChE | 0.049 |
Data sourced from PubMed and MDPI. nih.govnih.gov
The Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics, including drugs (Phase I metabolism). wcrj.netnih.gov The nitroaromatic structure of this compound suggests it is a candidate for interaction with these pathways.
Two primary interaction mechanisms are plausible for nitroaromatic compounds. First, they can directly bind to the reduced form of the CYP450 heme-iron center. nih.govpsu.edu This interaction can be detected by characteristic spectral shifts and can lead to competitive inhibition of the metabolism of other substrates. nih.gov Second, nitroaromatic compounds can undergo metabolic reduction. Enzymes such as NADPH-cytochrome P450 reductase can catalyze a one-electron reduction of the nitro group. nih.gov This process, known as redox cycling, can generate a radical anion and, in the presence of oxygen, produce superoxide (B77818) radicals. This metabolic activation can be a source of oxidative stress. nih.gov Therefore, the interaction of this compound with CYP450 pathways can involve both direct inhibition and metabolic processing, influencing its own metabolic fate and potentially that of other drugs.
Inhibition of Other Enzyme Systems (e.g., 5-lipoxygenase, PI3K)
The biological activities of benzofuran derivatives extend to the inhibition of various enzyme systems critical to cellular signaling and inflammatory processes. While direct inhibitory data on this compound for 5-lipoxygenase (5-LO) and Phosphoinositide 3-kinase (PI3K) is not extensively detailed in the available literature, studies on analogous structures provide significant insights into the potential of this chemical class.
Benzofuran derivatives, as a broad category, have been recognized for their ability to inhibit particular serine/threonine kinases that are involved in the development of tumors. nih.gov This general kinase inhibitory activity suggests a potential mechanism for their anticancer effects. Further research into specific kinase targets has revealed that certain derivatives can modulate pathways such as the PI3K/AKT signaling cascade. For instance, the canthin-6-one (B41653) alkaloid, methyl canthin-6-one-2-carboxylate, was found to suppress the activation of multiple signaling pathways, including the PI3K-AKT pathway, in macrophages. nih.gov Similarly, a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides were designed as PI3K inhibitors and showed that the most potent compound significantly affected the gene expression of PI3K and AKT. nih.gov
In the context of inflammatory enzymes, 5-LO, which is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, has been a target for various inhibitors. nih.gov Although specific studies on this compound are sparse, the broader class of anti-inflammatory agents often includes compounds that target this pathway. Research has shown that many compounds identified as 5-LO inhibitors also interfere with prostaglandin (B15479496) transport, indicating a complex pharmacological profile that may be relevant for benzofuran derivatives as well. nih.gov The investigation of benzofuran derivatives as potential modulators of these enzymatic systems remains a promising area for therapeutic development.
Interactions with Macromolecular Targets
A significant aspect of the mechanism of action for benzofuran derivatives is their ability to interact with nucleic acids, a property that underpins their anticancer activities. nih.govnih.gov This interaction can range from binding to DNA to interfering with its enzymatic processing. Studies have proposed that the anticancer effect of benzofurans is linked to their capacity for nucleic acid binding. nih.gov
Experimental evidence supports this hypothesis. In one study, several newly synthesized benzofuran derivatives were tested for their ability to interfere with the enzymatic digestion of plasmid DNA. nih.gov The presence of the test compounds partially inhibited the cleavage of the pcDNA3.1 HisC plasmid by the BamH1 restriction enzyme. nih.gov This result indicates that the compounds interact with the plasmid DNA, shielding the restriction site from the enzyme. nih.gov The researchers noted that much of the plasmid DNA was converted to its linear form, but a circular form remained, suggesting that the benzofuran derivatives, particularly compounds identified as 1c , 1e , and 2d , interact with DNA to some extent. nih.gov This interaction is hypothesized to occur through intercalation or other binding modes, which is a possible explanation for their observed cytotoxicity against cancer cell lines. nih.gov The study used the known DNA intercalator daunorubicin (B1662515) as a positive control, which completely inhibited DNA digestion. nih.gov
These findings suggest that benzofuran scaffolds can act as DNA-binding agents, a key characteristic for many cytotoxic and antiproliferative drugs. The ability to interfere with DNA integrity and processing is a well-established mechanism for inducing cell cycle arrest and apoptosis in cancer cells.
The interaction of benzofuran derivatives with protein targets is a crucial area of investigation for understanding their therapeutic potential, including their roles as antivirulence agents and modulators of protein aggregation. nih.govnih.gov Benzofurans have been noted for their ability to interfere with the aggregation of amyloid peptides, a process implicated in neurodegenerative diseases. nih.gov
Detailed protein-ligand binding studies have been conducted on analogues of this compound. A notable study investigated the binding of two 4-nitrophenyl-functionalized benzofurans, BF1 (a monofuran) and BDF1 (a difuran), to Bovine Serum Albumin (BSA) as a model protein. nih.govmdpi.com Using circular dichroism (CD) spectroscopy, researchers demonstrated that both compounds could alter the secondary structure of BSA. nih.govmdpi.com Fluorescence spectroscopy further confirmed the formation of a complex between the benzofurans and BSA and provided quantitative data on their binding affinities. encyclopedia.pub The results showed that both ligands had a strong affinity for BSA, with dissociation constants (kD) in the nanomolar range. nih.govencyclopedia.pub Specifically, BF1 exhibited a higher affinity than BDF1 . nih.gov
Molecular docking studies provided a structural basis for these observations, suggesting that BF1 is preferentially housed within the interior of the protein structure, while BDF1 is predicted to bind to the albumin surface with lower affinity. nih.govmdpi.com This research highlights the capacity of benzofuran derivatives to bind effectively to serum albumins, which could function as carriers for these bioactive molecules in drug delivery applications. nih.govmdpi.com
In the context of antibacterial drug development, the DsbA enzyme, a virulence factor that catalyzes disulfide bond formation in many Gram-negative pathogens, is an attractive target. nih.gov While studies have not specifically tested this compound, research on other chemical classes, such as phenylthiophene and phenoxyphenyl derivatives, has identified inhibitors that bind to a hydrophobic groove adjacent to the Cys-Pro-His-Cys (CPHC) active site of DsbA. nih.gov This mode of binding obstructs the enzyme's function and attenuates bacterial virulence. nih.gov The principles from these studies could guide the future design of benzofuran-based DsbA inhibitors.
| Compound | Target Protein | Binding Affinity (kD) | Technique | Reference |
| BF1 (4-nitrophenyl-functionalized benzofuran) | Bovine Serum Albumin (BSA) | 28.4 ± 10.1 nM | Fluorescence Spectroscopy | nih.gov |
| BDF1 (4-nitrophenyl-functionalized benzodifuran) | Bovine Serum Albumin (BSA) | 142.4 ± 64.6 nM | Fluorescence Spectroscopy | nih.gov |
Mechanisms of Cellular Cytotoxicity and Antiproliferative Action
The antiproliferative and cytotoxic effects of this compound and its analogues are attributed to a variety of cellular mechanisms, including the induction of apoptosis, interaction with genomic DNA, and modulation of cellular oxidative stress. nih.govnih.gov Numerous benzofuran derivatives have demonstrated significant anticancer activity, often with selectivity for cancer cells over normal cells. nih.gov
One of the primary mechanisms hypothesized for the cytotoxicity of benzofurans is their interaction with DNA. nih.gov As discussed previously, this interaction can inhibit essential processes like replication and transcription, ultimately leading to cell death. This DNA-damaging potential has been observed in simplified viniferin (B1239022) analogues containing a benzofuran core, which were found to induce DNA double-strand breaks, a severe form of DNA damage that can trigger apoptosis. nih.gov The phosphorylation of histone H2AX to form γ-H2AX, a marker of DNA double-strand breaks, confirms this mechanism of action. nih.gov
The induction of apoptosis is another key outcome of treatment with benzofuran derivatives. The cytotoxic effects of several bromo-derivatives of benzofuran were found to result from the induction of apoptosis in leukemia cells. nih.gov This programmed cell death is a crucial pathway through which many anticancer agents eliminate tumor cells.
Furthermore, benzofuran derivatives can modulate cellular redox balance. While some can act as antioxidants, others may function as pro-oxidants, increasing levels of reactive oxygen species (ROS) and inducing oxidative stress, which can lead to cell death. nih.gov This dual activity depends on the specific derivative and the cellular context. For instance, the benzofuran derivative Moracin N was observed to increase oxidative stress in lung cancer cell lines. nih.gov For the broader class of nitrofuran drugs, cytotoxicity has been linked to the one-electron reduction of the nitro group, leading to ROS production via redox cycling. nih.gov However, studies also suggest the existence of nitro-reduction-independent mechanisms of toxicity, as some non-nitrated derivatives still exhibit high levels of cytotoxicity. nih.gov
The antiproliferative activity of halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has been evaluated against various cancer cell lines, with some compounds demonstrating potent effects.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 7 (Chloro-derivative) | A549 (Lung) | 6.3 ± 2.5 | nih.gov |
| HepG2 (Liver) | 11 ± 3.2 | nih.gov | |
| Compound 8 (Bromo-derivative) | A549 (Lung) | 3.5 ± 0.6 | nih.gov |
| HepG2 (Liver) | 3.8 ± 0.5 | nih.gov | |
| SW620 (Colon) | 10.8 ± 0.9 | nih.gov |
Antimicrobial Action Mechanisms
The antibacterial properties of nitrobenzofurans, including analogues of this compound, are a significant area of research, with mechanisms often linked to the presence of the nitro group. The spectrum of activity for compounds like 2-methyl-3-nitrobenzofuran and its substituted analogues is reportedly similar to that of the well-known antibacterial agent nitrofurazone (B1679002). nih.gov
A critical insight into their mechanism comes from studies on culture conditions. The potency of 3-nitrobenzofurans was found to be greater when tested in minimal media compared to a rich medium like Penassay broth. nih.gov This enhanced potency in minimal media could be nullified by the addition of casamino acids and tryptophan, suggesting that these compounds may interfere with essential metabolic or biosynthetic pathways that are more critical to the bacteria in nutrient-limited environments. nih.gov
For the broader class of nitrofuran drugs, the antibacterial effect is critically dependent on the nitro group. nih.gov Studies comparing nitrated and non-nitrated derivatives found that only the nitrofuran derivatives displayed an antibacterial effect. nih.gov This points towards a mechanism involving the reduction of the nitro group within the bacterial cell, a process that can generate reactive intermediates toxic to the microorganism. This is consistent with the established mechanism for nitroaromatic antibiotics.
Furthermore, research has shown that some nitrobenzofuran derivatives are effective against resistant strains. For example, a strain of E. coli with increased resistance to nitrofurazone did not exhibit increased resistance to 3,7-dinitro-2-methylbenzofuran, indicating a potentially distinct or less susceptible target interaction. nih.gov The development of hybrid molecules, such as (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives, has yielded compounds with remarkable inhibitory activity against a wide spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
Antioxidant Mechanisms and Free Radical Scavenging Activity
Research into the antioxidant properties of benzofuran derivatives has revealed significant potential, with the substitution pattern on the benzofuran ring playing a critical role in their activity. While direct studies on this compound are limited, investigations into closely related 6-nitrobenzofuran-2-carbohydrazide Schiff base derivatives provide valuable insights into the antioxidant and free radical scavenging capabilities of this class of compounds. researchgate.net
A study involving the synthesis of a series of 6-nitrobenzofuran-2-carbohydrazide Schiff base derivatives demonstrated that several of these compounds possess significant antioxidant activity. researchgate.net The antioxidant potential of these derivatives was evaluated and compared against the standard antioxidant, n-propyl gallate. researchgate.net Notably, a number of the synthesized compounds exhibited superior antioxidant activity to the standard. researchgate.net
The antioxidant activity is often linked to the ability of a compound to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of specific functional groups and their positions on the aromatic ring system can greatly influence this capacity. For instance, the presence of hydroxyl groups on the arylidene moiety of benzofuran hydrazones is crucial for their antioxidant activity. researchgate.net
In the case of the 6-nitrobenzofuran-2-carbohydrazide derivatives, the variation in the substituent on the Schiff base part of the molecule led to a range of antioxidant activities. researchgate.net The table below summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to scavenge 50% of the free radicals, for some of the more active derivatives from this study.
| Compound | IC50 (μM)± SEM |
| 10 | 17.50 ± 0.85 |
| 11 | 24.20 ± 0.55 |
| 12 | 21.10 ± 1.58 |
| 13 | 14.60 ± 0.32 |
| 14 | 29.20 ± 0.75 |
| 15 | 9.26 ± 0.15 |
| n-propyl gallate (Standard) | 30.30 ± 0.40 |
| Data from a study on 6-nitrobenzofuran-2-carbohydrazide derivatives. researchgate.net |
As the data indicates, compounds 13 and 15 , in particular, showed very potent antioxidant activity, with IC50 values significantly lower than that of the standard, n-propyl gallate. researchgate.net This suggests that the 6-nitrobenzofuran scaffold can serve as a promising backbone for the development of effective antioxidant agents. researchgate.net The mechanism of action is likely related to their ability to act as free radical scavengers, a property that is beneficial in mitigating oxidative stress, which is implicated in a variety of pathological conditions. nih.govrsc.org Further research on novel benzofuran-2-carboxamide (B1298429) derivatives has also pointed towards their potential neuroprotective and antioxidant activities. researchgate.netnih.gov
Receptor-Specific Antagonism Mechanisms
The adenosine (B11128) A2A receptor, a member of the G protein-coupled receptor family, is a significant target in medicinal chemistry, particularly for the development of treatments for neurodegenerative disorders such as Parkinson's disease. wikipedia.orgnih.gov Antagonists of the A2A receptor are believed to offer neuroprotective benefits by modulating neurotransmission in the brain. wikipedia.orgresearchgate.net
While the benzofuran scaffold is a known pharmacophore in the design of various biologically active molecules, including A2A receptor antagonists, specific studies detailing the selective adenosine A2A receptor antagonism of This compound are not prominently available in the current scientific literature.
However, research on other benzofuran derivatives has demonstrated their potential to act as A2A receptor antagonists. These studies provide a basis for understanding how the benzofuran core can be adapted to achieve selective antagonism at this receptor. The development of potent and selective A2A receptor antagonists has been a focus of research for conditions like Parkinson's disease, with some antagonists showing promise in modulating motor disability. nih.gov The mechanism of action for A2A receptor antagonists in Parkinson's disease is thought to involve the modulation of dopaminergic effects on the striatal pathways that are dysfunctional in the disease state. nih.gov
The general principle behind the therapeutic potential of A2A receptor antagonists lies in their ability to counteract the effects of adenosine in the brain. wikipedia.org Adenosine plays a role in inflammatory responses, and by blocking its action at the A2A receptor, these antagonists can reduce neuroinflammation, a key factor in the progression of several neurodegenerative diseases. nih.govresearchgate.net Furthermore, A2A receptor antagonism may help in preventing diseases like Alzheimer's and multiple sclerosis, potentially through the reduction of glutamate (B1630785) over-activity and oxidative stress. wikipedia.org
Given the established role of the benzofuran nucleus in compounds targeting the A2A receptor, it is plausible that this compound or its close analogues could be investigated for such activity. However, without specific experimental data, its capacity to act as a selective adenosine A2A receptor antagonist remains hypothetical.
Advanced Research Applications and Future Directions for Methyl 6 Nitrobenzofuran 2 Carboxylate Research
Design and Synthesis of Novel Chemical Probes and Lead Molecules
Methyl 6-nitrobenzofuran-2-carboxylate is an exemplary scaffold for the design and synthesis of novel chemical probes and lead molecules in drug discovery. The benzofuran (B130515) core is a privileged structure found in numerous biologically active natural products and synthetic compounds. nih.govrsc.org The ester and nitro functionalities on the this compound backbone are particularly advantageous. The ester at the C-2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides and other derivatives. nih.govresearchgate.net The nitro group at the C-6 position can be reduced to an amine, providing a key site for further functionalization.
These chemical handles allow for the systematic modification of the molecule to optimize its interaction with biological targets. For instance, benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase, an enzyme implicated in the development of tumors. nih.govnih.govrcsb.org By utilizing this compound as a starting point, researchers can synthesize libraries of related compounds. These libraries can then be screened to identify lead molecules with high potency and selectivity for specific biological targets. The synthesis of such derivatives often involves well-established chemical reactions, including palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, to build upon the core benzofuran structure. acs.orgresearchgate.net
Exploration of Benzofuran Scaffold for New Chemical Entities
The benzofuran scaffold is a cornerstone in the development of new chemical entities due to the wide spectrum of pharmacological activities its derivatives have been shown to possess. nih.govrsc.orgrsc.org This heterocyclic system is a key component in many natural and synthetic molecules with therapeutic value. rsc.orgrsc.org The exploration of the benzofuran scaffold has yielded compounds with diverse biological properties, making it a highly attractive framework for medicinal chemists. nih.govscispace.com
The range of activities associated with benzofuran derivatives is extensive, highlighting the scaffold's versatility. These activities include:
Anticancer: Benzofuran derivatives have shown significant cytotoxic activity against various cancer cell lines. rsc.orgnih.gov Some compounds act as inhibitors of crucial enzymes in cancer progression like PI3K, VEGFR-2, and tubulin. nih.govnih.govnih.gov
Antimicrobial: Many benzofuran-based compounds exhibit potent antibacterial and antifungal properties, representing promising candidates for new anti-infective agents. nih.govscispace.comnih.gov
Neuroprotective: Certain 2-arylbenzofuran derivatives have demonstrated neuroprotective effects and immunomodulatory properties, suggesting their potential in treating neurodegenerative diseases like Alzheimer's. nih.gov
Anti-inflammatory: The benzofuran nucleus is also found in compounds with anti-inflammatory activity. rsc.org
The following table summarizes the diverse biological activities reported for various benzofuran-based scaffolds.
| Biological Activity | Target/Mechanism | Reference |
| Anticancer | Pim-1 kinase inhibition, PI3K/VEGFR-2 inhibition, Tubulin polymerization inhibition | nih.govrcsb.orgrsc.orgnih.govnih.govnih.gov |
| Antimicrobial | Inhibition of bacterial and fungal growth | nih.govrsc.orgscispace.comnih.gov |
| Neuroprotective | Cholinesterase inhibition, CB2 receptor modulation | nih.gov |
| Anti-inflammatory | General anti-inflammatory effects | rsc.org |
This wide array of biological activities underscores the importance of the benzofuran scaffold as a source for the discovery and development of new drugs. nih.gov
Integration of this compound in Materials Science or Chemical Biology Tool Development
While direct applications of this compound in materials science are not extensively documented, the inherent properties of the benzofuran ring system suggest significant potential. Benzofuran derivatives can exhibit interesting photophysical properties, such as fluorescence. researchgate.net These properties can be harnessed for the development of chemical biology tools, for example, by creating fluorescent probes to visualize biological processes or to quantify the activity of specific enzymes. thermofisher.com
The structure of this compound, with its electron-withdrawing nitro group and conjugated aromatic system, could be modified to fine-tune its electronic and optical properties. By attaching appropriate functional groups, it is conceivable to design derivatives that can be incorporated into polymers or other materials to create novel organic electronic devices, sensors, or imaging agents. The synthesis of such functionalized benzofurans can be achieved through established organic chemistry methodologies, allowing for the rational design of materials with desired characteristics. acs.org
Identification and Addressing of Current Research Gaps
Despite the extensive research into benzofuran derivatives, several gaps in our understanding remain. Addressing these gaps is crucial for fully realizing the therapeutic and technological potential of compounds like this compound.
A significant number of studies report the synthesis and biological screening of benzofuran derivatives, yet detailed investigations into their mechanisms of action are often lacking. nih.govnih.gov While a compound may show potent activity against a cancer cell line, the precise molecular target and the signaling pathway it modulates are not always identified. researchgate.net For derivatives of this compound designed as enzyme inhibitors, for example, it is essential to move beyond simple activity assays. rcsb.org
Future research should focus on comprehensive mechanistic studies, including enzyme kinetics, X-ray crystallography to determine inhibitor-protein binding modes, and cell-based assays to elucidate the downstream effects of target inhibition. nih.govrcsb.org Such detailed understanding is critical for optimizing lead compounds and for predicting potential off-target effects.
The biological evaluation of new benzofuran derivatives is often confined to a limited number of targets or disease models based on the activities of previously reported analogues. nih.govrsc.orgnih.gov This focused approach, while logical, may overlook novel and unexpected therapeutic applications. A clear research gap exists in the broad-based, systematic screening of benzofuran libraries against large panels of biological targets.
By screening compounds derived from this compound against extensive kinase panels, receptor arrays, and a diverse set of cancer cell lines, researchers could uncover previously unknown biological activities. rcsb.org This expansion of target screening would maximize the potential for discovering new uses for this versatile scaffold and could lead to the development of first-in-class therapeutic agents.
Perspectives on Computational-Experimental Synergy in Future Studies
The synergy between computational modeling and experimental work has become a powerful paradigm in modern drug discovery and chemical research. acs.orgrsc.org This approach is particularly well-suited for advancing the study of this compound and its derivatives.
Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding of benzofuran derivatives to specific protein targets and to guide the design of new compounds with enhanced potency and selectivity. nih.govresearchgate.netresearchgate.netsemanticscholar.org For example, docking studies can help visualize the interactions between a designed inhibitor and the active site of an enzyme like PI3K or VEGFR-2, informing further chemical modifications. nih.govnih.gov
The predictions from these computational models can then be validated through chemical synthesis and experimental testing. researchgate.net The experimental data, in turn, provides feedback to refine and improve the accuracy of the computational models. This iterative cycle of computational design and experimental validation accelerates the discovery process, reduces the number of compounds that need to be synthesized, and ultimately leads to the more efficient development of novel chemical probes and drug candidates. acs.org The application of this synergistic strategy to the this compound scaffold holds great promise for future research.
Q & A
Q. What synthetic methodologies are recommended for preparing methyl 6-nitrobenzofuran-2-carboxylate?
A plausible route involves:
- Step 1 : Formation of the benzofuran core via thermal rearrangement of a substituted benzoate ester with propargyl bromide, as demonstrated for analogous compounds .
- Step 2 : Nitration at the 6-position using mixed acids (HNO₃/H₂SO₄) under controlled conditions to avoid over-nitration.
- Step 3 : Esterification or protection of the carboxylate group if required. Key considerations include regioselectivity during nitration and stability of the nitro group under reaction conditions.
Q. How can the compound’s structure be rigorously characterized?
- Spectroscopy : Use / NMR to confirm substituent positions and ester functionality. IR spectroscopy can identify nitro (1520–1350 cm) and carbonyl (1720–1700 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula.
- X-ray Crystallography : Employ SHELX for structure refinement and ORTEP-3 for visualizing thermal ellipsoids and molecular packing .
Advanced Research Questions
Q. How do crystallographic refinement challenges arise from the nitro group’s electron-withdrawing effects?
- The nitro group introduces strong anisotropic displacement parameters, complicating thermal motion modeling. SHELXL’s robust refinement algorithms (e.g., restraints on ADPs and geometric parameters) mitigate these issues .
- Example Table : Hypothetical Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 10.21, 8.45, 12.33 |
| 0.032 | |
| 0.045/0.112 |
Q. How to resolve contradictions between computational predictions and experimental structural data?
- Apply Cremer-Pople puckering coordinates to quantify ring non-planarity . For example, discrepancies in benzofuran ring conformation (e.g., envelope vs. twist-boat) can be analyzed using amplitude () and phase () parameters.
- Method : Calculate puckering coordinates from crystallographic data and compare with DFT-optimized geometries to identify steric/electronic influences.
Q. What strategies optimize regioselective nitration in benzofuran derivatives?
- Use DFT calculations to predict electrophilic aromatic substitution (EAS) reactivity. Meta-directing effects of the ester group may favor nitration at the 6-position.
- Validate predictions via competitive experiments (e.g., nitration of methyl benzofuran-2-carboxylate vs. its 6-nitro derivative).
Methodological Considerations
Q. How to analyze conformational flexibility of the benzofuran ring?
- Cremer-Pople Analysis : Compute puckering coordinates (e.g., , for five-membered rings) to quantify deviations from planarity .
- Compare experimental (X-ray) and computational (DFT/MD) results to assess solvent or crystal-packing effects.
Q. What software tools are critical for structural validation?
- SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL), especially with high-resolution data .
- ORTEP-3 : Graphical representation of anisotropic displacement parameters and hydrogen-bonding networks .
Data Contradiction Case Study
Scenario : Discrepancy between DFT-predicted bond angles and crystallographic data.
Resolution :
Re-optimize DFT parameters (e.g., dispersion corrections).
Check for crystal-packing forces (e.g., π-stacking) using Mercury or PLATON.
Apply Hirshfeld surface analysis to quantify intermolecular interactions influencing geometry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
